molecular formula C12H15NO3 B8701019 N-(2-(Hydroxymethyl)chroman-6-yl)acetamide CAS No. 99199-68-5

N-(2-(Hydroxymethyl)chroman-6-yl)acetamide

Cat. No.: B8701019
CAS No.: 99199-68-5
M. Wt: 221.25 g/mol
InChI Key: UNBUPYAXDFYBDJ-UHFFFAOYSA-N
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Description

N-(2-(Hydroxymethyl)chroman-6-yl)acetamide is a chemical compound with the molecular formula C12H15NO3 and a molar mass of 221.25 g/mol . This compound is known for its unique structure, which includes a chroman ring system substituted with a hydroxymethyl group and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Hydroxymethyl)chroman-6-yl)acetamide typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Hydroxymethyl)chroman-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(Hydroxymethyl)chroman-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Hydroxymethyl)chroman-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Hydroxymethyl)chroman-4-yl)acetamide
  • N-(2-(Hydroxymethyl)chroman-8-yl)acetamide
  • N-(2-(Hydroxymethyl)chroman-6-yl)propionamide

Uniqueness

N-(2-(Hydroxymethyl)chroman-6-yl)acetamide is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

99199-68-5

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-[2-(hydroxymethyl)-3,4-dihydro-2H-chromen-6-yl]acetamide

InChI

InChI=1S/C12H15NO3/c1-8(15)13-10-3-5-12-9(6-10)2-4-11(7-14)16-12/h3,5-6,11,14H,2,4,7H2,1H3,(H,13,15)

InChI Key

UNBUPYAXDFYBDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(CC2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3.0 grams of ethyl 6-acetamidochromane-2-carboxylate (Example 12) dissolved in 20 mL of dry ether is added dropwise a solution of 1 mL of lithium aluminum hydride (70% in benzene) dissolved in about 2 mL of dry ether, and the solution is refluxed for about 1 h. An additional 1 mL of lithium aluminum hydride is added to the mixture, and the mixture refluxed for an additional 1-2 h. The reaction mixture is cooled to 0° C. and the excess hydride quenched by adding 10-12 mL of 1 N H2SO4, followed by 100 mL of water. The precipitate is filtered and washed well with ether. The aqueous phase is separated, extracted several times with 60-mL aliquots of ether. The combined extracts are washed with water and dried over anhydrous MgSO4. Evaporation to dryness under vacuum affords about 2.4 g of 6-acetamido-2-hydroxymethylchromane (about 90% yield).
Name
ethyl 6-acetamidochromane-2-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 27 parts of N-[3,4-dihydro-2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-2H-1-benzopyran-6-yl]-acetamide in 240 parts of methanol were added 100 parts of a hydrochloric acid solution 10% in water. The whole was stirred for 30 minutes at room temperature. The reaction mixture was evaporated till all traces of methanol were removed. After cooling, the product was filtered off from the aqueous phase, washed with water and crystallized from acetonitrile. The product was filtered off and dried, yielding 14.4 parts (74%) of N-[3,4-dihydro-2-(hydroxymethyl)-2H-1-benzopyran-6-yl]acetamide; mp. 156.5° C. (intermediate 12).
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